
ARN1468
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ARN1468 是一种有效的口服活性丝氨酸蛋白酶抑制剂,丝氨酸蛋白酶抑制剂是一类调节蛋白酶活性的蛋白质。该化合物已显示出显着的抗朊病毒作用,使其成为朊病毒病研究中的一种有价值的工具。 This compound 因其抑制丝氨酸蛋白酶活性、从而释放蛋白酶降解朊病毒蛋白的能力而闻名 .
准备方法
合成路线和反应条件
ARN1468 的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。具体的合成路线和反应条件是专有的,没有公开披露。 据悉,该化合物是通过一系列有机反应合成的,包括亲核取代和缩合反应 .
工业生产方法
This compound 的工业生产在受控条件下进行,以确保高纯度和高产率。该过程涉及使用优化的反应条件进行大规模合成,然后进行纯化步骤,如结晶和色谱法。 然后对该化合物进行严格的质量控制,以符合行业标准 .
化学反应分析
反应类型
ARN1468 会发生各种化学反应,包括:
氧化: this compound 在特定条件下可被氧化形成氧化衍生物。
还原: 该化合物可被还原形成还原衍生物。
常用试剂和条件
氧化: 可以使用过氧化氢或高锰酸钾等常见氧化剂。
还原: 通常采用硼氢化钠或氢化铝锂等还原剂。
取代: 胺类或硫醇类等亲核试剂可用于取代反应.
形成的主要产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,this compound 的氧化可能产生具有改变的官能团的氧化衍生物,而还原可能产生具有不同化学性质的还原衍生物 .
科学研究应用
Cognitive Decline and Anxiety in Alzheimer’s Disease Models
Research involving APP/PS1 mouse models has highlighted the efficacy of ARN1468 in mitigating cognitive decline associated with high-salt diets. In a controlled study, mice treated with this compound exhibited improved performance in behavioral tests compared to untreated counterparts. Key findings include:
- Open Field Test : Mice receiving this compound spent more time in the center zone, indicating reduced anxiety levels (P < 0.01).
- Marble-Burying Test : The this compound group buried fewer marbles than the control group, further supporting its anxiolytic effects (P < 0.001).
- Elevated Plus Maze : Increased time spent in open areas by this compound-treated mice suggests enhanced exploratory behavior (P < 0.001) .
Neuroprotective Effects
This compound not only alleviates anxiety but also exhibits neuroprotective properties. In histological analyses, an increase in NeuN-positive cells was observed in this compound-treated mice, indicating preservation of neuronal integrity. Additionally, lower levels of malondialdehyde (MDA), a marker for lipid peroxidation, were recorded, suggesting reduced oxidative stress and cellular damage .
Applications in Prion Disease Research
This compound has also been investigated for its potential role in treating prion diseases, such as scrapie. In vitro studies demonstrated that this compound effectively reduced prion load in infected neuronal cells (ScN2a) and extended survival times in prion-infected mouse models . The compound's ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential for central nervous system disorders.
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
作用机制
ARN1468 通过抑制丝氨酸蛋白酶抑制剂的活性发挥作用,丝氨酸蛋白酶抑制剂是调节蛋白酶活性的蛋白质。通过抑制丝氨酸蛋白酶抑制剂,this compound 释放蛋白酶降解朊病毒蛋白,从而减少朊病毒积累。 这种机制在 ScGT1 RML、ScGT1 22L、ScN2a RML 和 ScN2a 22L 等细胞系中特别有效,其中 this compound 已显示出显着的抗朊病毒作用 .
生物活性
ARN1468 is a small molecule designed as a serpin inhibitor, specifically targeting the serpina3n protein involved in prion diseases. This compound has shown significant promise in preclinical studies, particularly in its ability to reduce prion load in infected cell lines and improve cognitive function in models of neurodegeneration.
This compound operates by inhibiting serpina3n, which is upregulated during prion infections. This inhibition leads to a marked reduction in the accumulation of misfolded prion proteins (PrP^Sc) without directly affecting the cellular prion protein (PrP^C) levels or their metabolism. The compound's mechanism is particularly noteworthy as it does not interfere with PrP aggregation propensity, making it a novel therapeutic approach for prion diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound significantly reduces prion accumulation in chronically infected neuroblastoma cell lines, such as ScN2a RML and ScN2a 22L. The results indicated an average reduction of approximately 60% in PrP^Sc levels following treatment with this compound at a concentration of 20 μM .
Table 1: Summary of In Vitro Effects of this compound
Cell Line | Treatment Concentration (μM) | PrP^Sc Reduction (%) |
---|---|---|
ScN2a RML | 20 | 60 |
ScN2a 22L | 20 | 60 |
In Vivo Studies
While the pharmacokinetic profile of this compound has shown low bioavailability and high plasma clearance, studies suggest that modifications to enhance its stability and brain concentration could improve its therapeutic efficacy. For instance, further medicinal chemistry could lead to analogues with better bioavailability that could be used synergistically with other prion-targeted therapies .
Case Studies
Recent research has also highlighted the potential cognitive benefits of this compound in models subjected to high-salt diets, which exacerbate neurodegeneration. In APP/PS1 mouse models, treatment with this compound not only reduced serpina3n expression but also alleviated cognitive decline and anxiety symptoms associated with high-salt intake .
Table 2: Effects of this compound on Cognitive Function
Treatment | Cognitive Function Improvement (%) | Anxiety Reduction (%) |
---|---|---|
This compound | Significant | Significant |
Control (No Treatment) | Baseline | Baseline |
Discussion
The findings surrounding this compound are promising, suggesting that it could play a crucial role in the management of prion diseases by reducing the pathological burden associated with misfolded proteins. Its unique mechanism—targeting serpina3n rather than directly interacting with PrP^C or PrP^Sc—offers a new avenue for therapeutic intervention.
Despite these advances, further research is necessary to enhance the compound's bioavailability and assess its long-term effects in vivo. Future studies should focus on optimizing the pharmacokinetics of this compound and exploring its potential in combination therapies for improved outcomes in prion disease management.
属性
IUPAC Name |
[5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazol-4-yl]-piperidin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2/c17-16(18,19)25-12-3-1-11(2-4-12)23-15(20)13(9-22-23)14(24)10-5-7-21-8-6-10/h1-4,9-10,21H,5-8,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUGXIZAHWLQEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)OC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。